2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2OS and a molecular weight of 166.2 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a mercapto group, a methyl group, and a carbonitrile group attached to a dihydropyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with suitable reagents . The reaction progress and the purity of the synthesized compounds are often monitored by thin-layer chromatography (TLC) using ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-(4-methoxy-3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile
Uniqueness
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a mercapto group and a carbonitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
93272-85-6 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11) |
InChI Key |
QNEWVOYCROIYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)S |
Origin of Product |
United States |
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